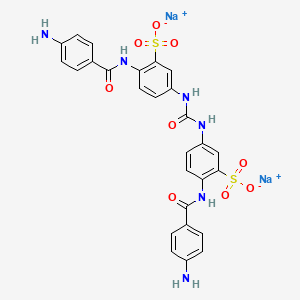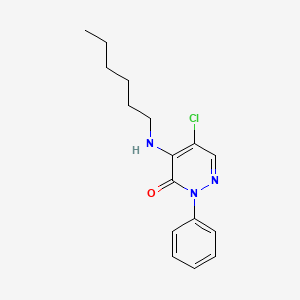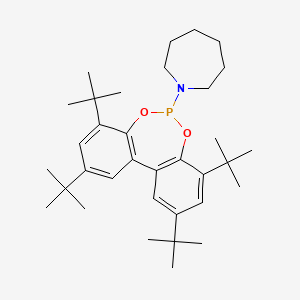
Sodium 5,5'-(carbonylbis(azanediyl))bis(2-(4-aminobenzamido)benzenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5,5’-(carbonylbis(azanediyl))bis(2-(4-aminobenzamido)benzenesulfonate) is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of sulfonate groups, amide linkages, and a central carbonyl group, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5,5’-(carbonylbis(azanediyl))bis(2-(4-aminobenzamido)benzenesulfonate) typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of Intermediate Aminobenzamides: This step involves the reaction of 4-aminobenzoic acid with suitable reagents to form 4-aminobenzamides.
Coupling Reaction: The intermediate aminobenzamides are then coupled with a carbonylbis(azanediyl) compound under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and advanced purification techniques like crystallization and chromatography is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 5,5’-(carbonylbis(azanediyl))bis(2-(4-aminobenzamido)benzenesulfonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or amide groups to amines.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Sodium 5,5’-(carbonylbis(azanediyl))bis(2-(4-aminobenzamido)benzenesulfonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Sodium 5,5’-(carbonylbis(azanediyl))bis(2-(4-aminobenzamido)benzenesulfonate) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and function.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 7,7’-(carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonate)
- Sodium 5,5′-carbonylbis (isobenzofuran-1,3-dione)
Uniqueness
Compared to similar compounds, Sodium 5,5’-(carbonylbis(azanediyl))bis(2-(4-aminobenzamido)benzenesulfonate) stands out due to its unique combination of sulfonate and amide groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C27H22N6Na2O9S2 |
|---|---|
Molekulargewicht |
684.6 g/mol |
IUPAC-Name |
disodium;2-[(4-aminobenzoyl)amino]-5-[[4-[(4-aminobenzoyl)amino]-3-sulfonatophenyl]carbamoylamino]benzenesulfonate |
InChI |
InChI=1S/C27H24N6O9S2.2Na/c28-17-5-1-15(2-6-17)25(34)32-21-11-9-19(13-23(21)43(37,38)39)30-27(36)31-20-10-12-22(24(14-20)44(40,41)42)33-26(35)16-3-7-18(29)8-4-16;;/h1-14H,28-29H2,(H,32,34)(H,33,35)(H2,30,31,36)(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI-Schlüssel |
DANCCWJZPCUWBC-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(Ethanesulfinyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12907029.png)



![3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12907046.png)



![6-[(3,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907069.png)

